molecular formula C13H16N2O3 B2996063 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione CAS No. 94507-30-9

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2996063
CAS No.: 94507-30-9
M. Wt: 248.282
InChI Key: XOFYIVKMYGEFAO-UHFFFAOYSA-N
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Description

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative known for its diverse applications in scientific research and industry This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 3-ethoxypropylamine.

    Cyclization Reaction: The 2-aminobenzamide undergoes a cyclization reaction with 3-ethoxypropylamine in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), to form the quinazoline core.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide (H2O2) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: The ethoxypropyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

    Oxidation Products: Quinazoline-2,4-dione derivatives

    Reduction Products: Dihydroquinazoline derivatives

    Substitution Products: Halogenated or alkylated quinazoline derivatives

Scientific Research Applications

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: Lacks the ethoxypropyl group, resulting in different chemical properties and applications.

    3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a methoxypropyl group instead of an ethoxypropyl group.

    3-(3-ethoxyethyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with an ethoxyethyl group instead of an ethoxypropyl group.

Uniqueness

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the ethoxypropyl group, which enhances its chemical stability and potential for diverse applications. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

3-(3-ethoxypropyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-9-5-8-15-12(16)10-6-3-4-7-11(10)14-13(15)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFYIVKMYGEFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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